molecular formula C19H21N5O2 B6489187 N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide CAS No. 899966-53-1

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide

Katalognummer B6489187
CAS-Nummer: 899966-53-1
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: SMRAXWNRCCUCSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid is then treated with triethoxyorthoformate in acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is considered a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile, followed by treatment with triethoxyorthoformate .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide”, also known as “F2823-0331”.

Antileishmanial Activity

F2823-0331 has shown promising antileishmanial activity. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Research indicates that pyrazole derivatives, including F2823-0331, exhibit potent activity against Leishmania strains. These compounds can inhibit the growth of the parasite, making them potential candidates for developing new antileishmanial drugs .

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a significant global health challenge. F2823-0331 has demonstrated antimalarial properties, particularly against Plasmodium berghei. Studies have shown that pyrazole derivatives can suppress the growth of malaria parasites, offering a potential pathway for new antimalarial treatments .

Antibacterial Properties

F2823-0331 and its derivatives have been explored for their antibacterial properties. Pyrazole compounds are known to exhibit broad-spectrum antibacterial activity. They can inhibit the growth of various bacterial strains, including drug-resistant ones, making them valuable in the development of new antibiotics .

Antifungal Applications

The antifungal potential of F2823-0331 has also been investigated. Pyrazole derivatives have shown efficacy against a range of fungal pathogens. These compounds can disrupt fungal cell membranes and inhibit their growth, suggesting their use in antifungal drug development .

Antitumor Activity

Research has highlighted the antitumor properties of F2823-0331. Pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This makes them promising candidates for anticancer therapies, particularly in targeting specific cancer cell lines .

Neuroprotective Effects

F2823-0331 has been studied for its neuroprotective effects. Pyrazole compounds can modulate neurotransmitter levels and protect neurons from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The anti-inflammatory properties of F2823-0331 have been explored in various studies. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes them potential candidates for developing anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

F2823-0331 has demonstrated significant antioxidant activity. Pyrazole compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. This antioxidant property suggests potential applications in preventing and treating conditions associated with oxidative damage .

These diverse applications highlight the potential of F2823-0331 in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!

BMC Chemistry In Vitro Cellular & Developmental Biology - Animal

Zukünftige Richtungen

The future directions for this compound could involve further investigations into its potential as a cancer treatment. Given its potent dual activity against examined cell lines and CDK2, it could be selected for further investigations .

Eigenschaften

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-7-9-15(10-8-13)24-17-16(11-21-24)19(26)23(12-20-17)22-18(25)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRAXWNRCCUCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.